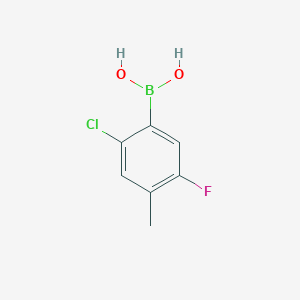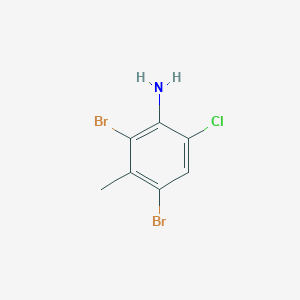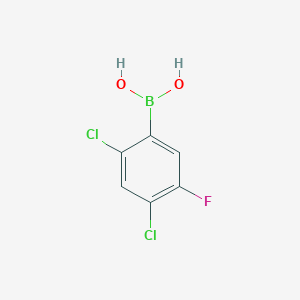
2,4-Dichloro-5-fluorophenylboronic acid
Overview
Description
2,4-Dichloro-5-fluorophenylboronic acid is a useful research compound. Its molecular formula is C6H4BCl2FO2 and its molecular weight is 208.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are generally used as reagents in organic synthesis, particularly in suzuki-miyaura coupling reactions .
Mode of Action
In Suzuki-Miyaura coupling reactions, boronic acids like 2,4-Dichloro-5-fluorophenylboronic acid participate in transmetalation . This process involves the transfer of an organic group from boron to a metal catalyst, such as palladium . The metal catalyst also undergoes oxidative addition with electrophilic organic groups, forming a new bond .
Biochemical Pathways
In the context of suzuki-miyaura coupling, the compound contributes to the formation of carbon-carbon bonds . This reaction is widely used in organic synthesis, including the production of pharmaceuticals, so it indirectly affects various biochemical pathways.
Result of Action
As a reagent in suzuki-miyaura coupling, it contributes to the formation of carbon-carbon bonds . This can lead to the synthesis of various organic compounds, including pharmaceuticals, which can have diverse effects at the molecular and cellular levels.
Action Environment
The action of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling can be affected by the reaction conditions, including temperature, solvent, and the presence of a base . Additionally, the stability of boronic acids can be influenced by factors such as pH and the presence of diols .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-5-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteasome activity. It interacts with enzymes such as proteasomes by forming reversible covalent bonds with the active site threonine residues. This interaction leads to the inhibition of proteasome activity, which is crucial for the degradation of ubiquitinated proteins. Additionally, this compound can interact with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by inhibiting proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent cell cycle arrest. This compound also impacts cell signaling pathways, such as the NF-κB pathway, by preventing the degradation of IκBα, an inhibitor of NF-κB. Furthermore, this compound can alter gene expression and cellular metabolism by modulating the activity of transcription factors and enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It forms reversible covalent bonds with the active site threonine residues of proteasomes, leading to enzyme inhibition. This compound can also interact with other enzymes and proteins through hydrogen bonding and hydrophobic interactions. Additionally, this compound can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under refrigerated conditions but may degrade over extended periods. Long-term exposure to this compound can lead to sustained inhibition of proteasome activity and prolonged cell cycle arrest. In vitro and in vivo studies have shown that the effects of this compound on cellular function can persist for several hours to days, depending on the concentration and exposure duration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit proteasome activity without causing significant toxicity. At higher doses, this compound may induce toxic effects, such as apoptosis and tissue damage. Threshold effects have been observed, where a certain concentration is required to achieve significant proteasome inhibition. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to protein degradation and cellular metabolism. It interacts with enzymes such as proteasomes, leading to the inhibition of protein degradation. This compound can also affect metabolic flux by modulating the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways. Additionally, this compound can influence metabolite levels by altering the expression and activity of metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. This compound may accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the proteasome-rich regions of the cytoplasm, where it inhibits proteasome activity. Additionally, this compound can be transported to the nucleus, where it modulates gene expression and other nuclear processes .
Properties
IUPAC Name |
(2,4-dichloro-5-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNJMYLBAZGYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl[2-(pyrazin-2-yl)ethyl]amine](/img/structure/B1426562.png)
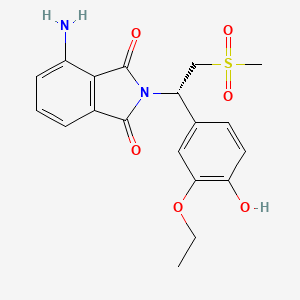
![4-(5-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B1426568.png)
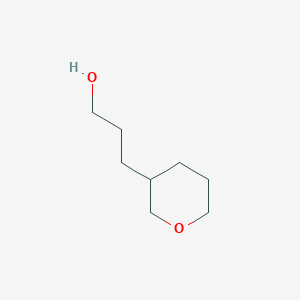
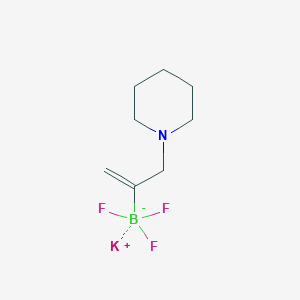
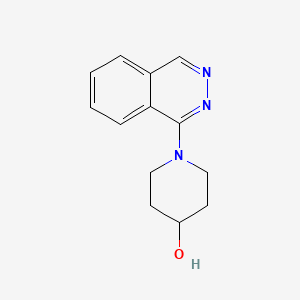
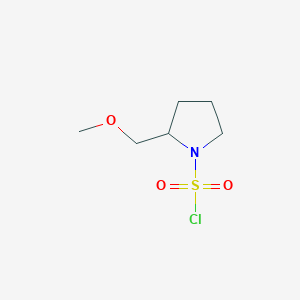
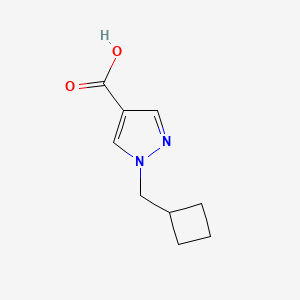
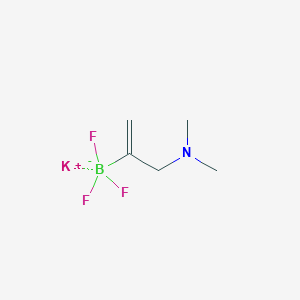
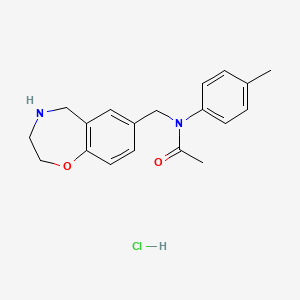

![(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426581.png)
